molecular formula C16H14N4O2S B2724927 Benzo[d]thiazol-6-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034279-65-5

Benzo[d]thiazol-6-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2724927
CAS RN: 2034279-65-5
M. Wt: 326.37
InChI Key: IILMBDDHOLSUMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, which include “Benzo[d]thiazol-6-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, a pyrazine ring, and a pyrrolidine ring. The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Antibacterial Screening

Research has focused on synthesizing novel compounds based on the benzo[d]thiazolyl moiety for their potential antibacterial activities. For instance, Landage, Thube, and Karale (2019) synthesized a new series of compounds characterized by spectral and analytical data, which were then screened for their antibacterial activities, highlighting the versatility of the benzo[d]thiazolyl scaffold in developing new antibacterial agents (Landage, Thube, & Karale, 2019).

Antimicrobial and Antifungal Activities

Compounds derived from benzo[d]thiazol-6-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone have been investigated for their in vitro antibacterial, antifungal, and antimycobacterial activities. Pandya et al. (2019) synthesized a library of compounds that were evaluated for their biological activities against various bacterial and fungal strains, demonstrating the potential of these derivatives in antimicrobial drug development (Pandya et al., 2019).

Anticancer Applications

The compound and its derivatives have also been explored for their potential anticancer properties. Nagaraju et al. (2020) synthesized thiazole/benzothiazole fused pyranopyrimidine derivatives, evaluating their antiproliferative activity against various cancer cell lines. This research indicates the promise of this compound derivatives as selective cytotoxic agents in cancer therapy (Nagaraju, Reddy, Padmaja, & Ugale, 2020).

Anti-inflammatory and Bronchodilatory Activities

Ochiai et al. (2012) explored the design, synthesis, and structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-dihydropyridazinones based on the benzo[d]thiazolyl scaffold. These compounds exhibited potent bronchodilatory and anti-inflammatory activities, highlighting the potential of benzo[d]thiazol-6-yl derivatives in treating conditions that require both bronchodilation and inflammation control (Ochiai et al., 2012).

Mechanism of Action

While the specific mechanism of action for “Benzo[d]thiazol-6-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone” is not available in the retrieved sources, benzothiazole derivatives have been found to exhibit a variety of biological activities. For instance, some benzothiazole derivatives have been found to exhibit anti-Parkinsonian activity by alleviating haloperidol-induced catalepsy in mice .

Future Directions

The future directions for research on “Benzo[d]thiazol-6-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, further studies could be conducted to confirm the anti-Parkinsonian activity of benzothiazole derivatives . Additionally, the development of novel benzothiazole derivatives with improved pharmacological profiles could be a promising area of future research .

properties

IUPAC Name

1,3-benzothiazol-6-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-16(11-1-2-13-14(7-11)23-10-19-13)20-6-3-12(9-20)22-15-8-17-4-5-18-15/h1-2,4-5,7-8,10,12H,3,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILMBDDHOLSUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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